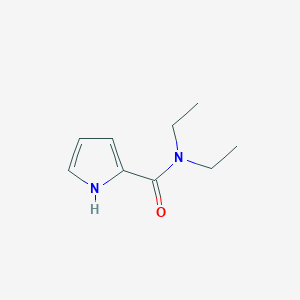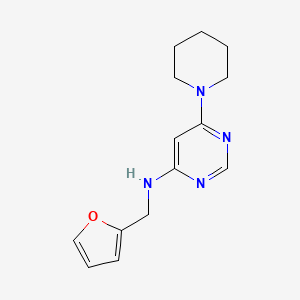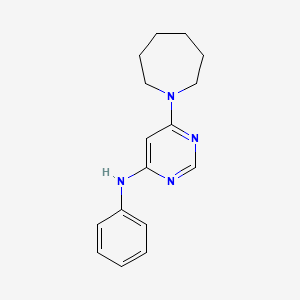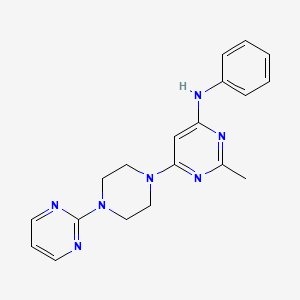
N,N-diethyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
N,N-diethyl-1H-pyrrole-2-carboxamide (DEPC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DEPC is a heterocyclic compound that is commonly used as a reagent in biochemistry and molecular biology experiments. The purpose of
Aplicaciones Científicas De Investigación
Cancer Research and Imaging
N,N-diethyl-1H-pyrrole-2-carboxamide derivatives have been explored in cancer research. For example, a derivative was used in the synthesis of [18F]SU11248, a potential PET tracer for imaging cancer tyrosine kinase (Wang, Miller, Sledge, & Zheng, 2005). Additionally, its applications in antitumor activity were investigated, focusing on its chemical characteristics and interaction with protein targets (Al-Otaibi, Mary, Mary, & Aayisha, 2022).
DNA Interaction and Gene Expression Control
This compound is relevant in the study of polyamides that target specific DNA sequences in the minor groove, influencing gene expression. Such research is crucial in developing treatments for diseases like cancer (Chavda et al., 2010).
Electrophysiological Research
Research in electrophysiology has leveraged derivatives of N,N-diethyl-1H-pyrrole-2-carboxamide. For example, certain derivatives displayed class III electrophysiological activity, useful in understanding cardiac arrhythmias (Hanna et al., 1989).
Chemical Synthesis and Catalysis
This compound is instrumental in chemical synthesis. For instance, it has been used in the synthesis of phenothiazines, indicating its versatility in organic synthesis (Huang et al., 2014).
Antibacterial Research
Derivatives of N,N-diethyl-1H-pyrrole-2-carboxamide have shown potential as antibacterial agents. Research into these derivatives indicates their efficacy against various bacterial strains, highlighting their importance in developing new antimicrobial treatments (Mane et al., 2017).
Molecular Structure Studies
The molecular structure and intermolecular interactions of N,N-diethyl-1H-pyrrole-2-carboxamide derivatives have been a subject of study, providing insights into the chemical behavior and properties of these compounds (Linden, Wright, & König, 1995).
Propiedades
IUPAC Name |
N,N-diethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h5-7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLADEFDSLWZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![2-hydroxy-5-methoxy-N-[2-(N-methylanilino)propyl]benzamide](/img/structure/B6642938.png)
![3-methyl-6-(4-methylphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642941.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6642943.png)

![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)


![1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)

![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)